N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylsulfonyl group, and a pyridin-2-ylmethyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyphenyl intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine to form the phenylsulfonyl derivative.
Coupling with Pyridin-2-ylmethylamine: The phenylsulfonyl derivative is coupled with pyridin-2-ylmethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired glycinamide compound.
Industrial Production Methods
Industrial production of N2-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the ethoxyphenyl, phenylsulfonyl, and pyridin-2-ylmethyl groups allows for specific interactions with these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
Uniqueness
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is unique due to the specific positioning of the ethoxy group on the phenyl ring and the pyridin-2-ylmethyl group. These structural features contribute to its distinct chemical properties and biological activity, differentiating it from similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-21-14-7-6-13-20(21)25(30(27,28)19-11-4-3-5-12-19)17-22(26)24-16-18-10-8-9-15-23-18/h3-15H,2,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYPDFEBFTXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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